3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one

Catalog No.
S15002593
CAS No.
84546-41-8
M.F
C22H16BrN3O
M. Wt
418.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methy...

CAS Number

84546-41-8

Product Name

3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one

IUPAC Name

3-[4-(benzylideneamino)phenyl]-6-bromo-2-methylquinazolin-4-one

Molecular Formula

C22H16BrN3O

Molecular Weight

418.3 g/mol

InChI

InChI=1S/C22H16BrN3O/c1-15-25-21-12-7-17(23)13-20(21)22(27)26(15)19-10-8-18(9-11-19)24-14-16-5-3-2-4-6-16/h2-14H,1H3

InChI Key

WJTLFMBAFYSQJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N=CC4=CC=CC=C4

The compound 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one is a quinazolinone derivative with the molecular formula C22H16BrN3OC_{22}H_{16}BrN_3O and a molecular weight of approximately 408.29 g/mol. This compound features a quinazolinone core, which is a bicyclic structure known for its diverse biological activities, and is substituted with a bromo group at position six and a benzylideneamino group at position four. The presence of these functional groups contributes to its chemical reactivity and potential therapeutic applications.

Typical of quinazolinones, including:

  • Nucleophilic substitutions: The bromine atom can be substituted by nucleophiles, facilitating the introduction of various functional groups.
  • Condensation reactions: The amine group can react with aldehydes or ketones to form imines or Schiff bases.
  • Reduction reactions: The double bond in the benzylidene moiety can be reduced to yield an amine derivative.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Quinazolinone derivatives are known for their broad spectrum of biological activities, including:

  • Anticancer properties: Many compounds in this class have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
  • Antimicrobial activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anti-inflammatory effects: Quinazolinones have been reported to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

The specific biological activities of 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one require further investigation through in vitro and in vivo studies.

Synthesis of 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one typically involves the following steps:

  • Formation of the quinazolinone core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
  • Bromination: The introduction of the bromine atom at position six can be accomplished using brominating agents like N-bromosuccinimide.
  • Formation of the benzylideneamino group: This step involves reacting an appropriate amine with a benzaldehyde derivative under acidic or basic conditions to form the desired imine linkage.

These synthetic pathways may vary based on the specific reagents and conditions used.

The applications of 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one span several fields:

  • Pharmaceutical development: Due to its potential anticancer and antimicrobial properties, this compound could serve as a lead compound for new drug discovery.
  • Research tools: It may be utilized as a biochemical probe to study specific biological pathways or mechanisms in cellular processes.

Interaction studies involving 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one could focus on:

  • Binding affinity: Evaluating how well this compound binds to specific biological targets, such as enzymes or receptors involved in disease pathways.
  • Synergistic effects: Investigating whether this compound enhances or diminishes the effects of other therapeutic agents when used in combination therapies.

Such studies are crucial for understanding its pharmacodynamics and optimizing therapeutic strategies.

Several compounds share structural similarities with 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one, including:

Compound NameMolecular FormulaUnique Features
1-Methyl-2-(4-(dimethylamino)benzylidene)aminobenzimidazoleC_{23}H_{20}N_4OContains a dimethylamino group which may enhance solubility and biological activity
1-(4-Aminophenyl)ethanoneC_{15}H_{12}BrNOA precursor that can be modified to yield various quinazolinones
2-Methylquinazolin-4(3H)-oneC_{10}H_{8}N_2OLacks halogen substitution but retains the core structure

These compounds illustrate the diversity within quinazolinone derivatives while highlighting the unique bromo and benzylideneamino substitutions present in 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one, which may confer distinct biological properties and reactivity patterns.

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

417.04767 g/mol

Monoisotopic Mass

417.04767 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-11-2024

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